molecular formula C12H12F3NO2 B14796127 (E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Cat. No.: B14796127
M. Wt: 259.22 g/mol
InChI Key: QMVFBSPQPFMMFL-GQCTYLIASA-N
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Description

(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is a chemical compound characterized by the presence of an acrylic acid moiety attached to a pyridine ring substituted with isopropyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors.

    Substitution Reactions: The isopropyl group is introduced via substitution reactions, often using isopropyl halides in the presence of a base.

    Acrylic Acid Formation: The acrylic acid moiety is introduced through a condensation reaction involving an aldehyde and a malonic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acrylic acid moiety can participate in various biochemical reactions, potentially leading to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is unique due to the combination of its structural features, including the trifluoromethyl group, isopropyl group, and acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

(E)-3-[2-propan-2-yl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C12H12F3NO2/c1-7(2)11-8(4-6-10(17)18)3-5-9(16-11)12(13,14)15/h3-7H,1-2H3,(H,17,18)/b6-4+

InChI Key

QMVFBSPQPFMMFL-GQCTYLIASA-N

Isomeric SMILES

CC(C)C1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O

Canonical SMILES

CC(C)C1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O

Origin of Product

United States

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